molecular formula C9H7BrClFO B13716027 1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone

1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone

Cat. No.: B13716027
M. Wt: 265.50 g/mol
InChI Key: QZBRRNPFUUGHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone is an organic compound that belongs to the class of halogenated ketones It is characterized by the presence of bromine, fluorine, and chlorine atoms attached to a phenyl ring and a propanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone typically involves the halogenation of a suitable precursor. One common method is the reaction of 4-bromo-2-fluoroacetophenone with thionyl chloride (SOCl₂) to introduce the chlorine atom at the benzylic position. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the benzylic position can be substituted by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium thiolate (KSR) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted derivatives with various functional groups.

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

Scientific Research Applications

1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(4-Bromo-2-fluorophenyl)-3-chloro-2-propanone is unique due to the presence of multiple halogen atoms and a ketone group, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

Molecular Formula

C9H7BrClFO

Molecular Weight

265.50 g/mol

IUPAC Name

1-(4-bromo-2-fluorophenyl)-3-chloropropan-2-one

InChI

InChI=1S/C9H7BrClFO/c10-7-2-1-6(9(12)4-7)3-8(13)5-11/h1-2,4H,3,5H2

InChI Key

QZBRRNPFUUGHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)F)CC(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.